3-amino-1-(1-methyl-1H-pyrazol-5-yl)piperidin-2-one
Overview
Description
3-amino-1-(1-methyl-1H-pyrazol-5-yl)piperidin-2-one is a heterocyclic compound that contains both a pyrazole and a piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-1-(1-methyl-1H-pyrazol-5-yl)piperidin-2-one typically involves the reaction of 1-methyl-1H-pyrazole-5-carboxylic acid with piperidin-2-one in the presence of a suitable coupling agent. The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-amino-1-(1-methyl-1H-pyrazol-5-yl)piperidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
3-amino-1-(1-methyl-1H-pyrazol-5-yl)piperidin-2-one has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory and anticancer agent.
Industry: The compound is used in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 3-amino-1-(1-methyl-1H-pyrazol-5-yl)piperidin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
3-amino-1-methyl-1H-pyrazole: Similar in structure but lacks the piperidine ring.
5-amino-3-methyl-1-phenylpyrazole: Contains a phenyl group instead of a piperidine ring.
3-amino-5-methyl-1H-pyrazole: Similar but with a different substitution pattern.
Uniqueness
3-amino-1-(1-methyl-1H-pyrazol-5-yl)piperidin-2-one is unique due to the presence of both a pyrazole and a piperidine ring, which imparts distinct chemical and biological properties.
Biological Activity
3-Amino-1-(1-methyl-1H-pyrazol-5-yl)piperidin-2-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features both pyrazole and piperidine moieties, which contribute to its pharmacological properties. This article examines the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Property | Value |
---|---|
IUPAC Name | This compound |
Molecular Formula | C9H14N4O |
Molecular Weight | 194.23 g/mol |
CAS Number | 1354951-01-1 |
The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The compound is believed to modulate the activity of these targets through binding interactions, which can lead to alterations in cellular signaling pathways and physiological responses.
Anticancer Activity
Research has indicated that pyrazole derivatives, including this compound, exhibit significant anticancer properties. Studies have shown that compounds with similar structures can inhibit the growth of various cancer cell lines, including:
- Lung cancer
- Breast cancer (e.g., MDA-MB-231)
- Colorectal cancer
- Renal cancer
- Prostate cancer
For example, a study demonstrated that pyrazole-containing compounds could effectively inhibit tumor cell proliferation both in vitro and in vivo, suggesting their potential as anticancer agents .
Anti-inflammatory Effects
Enzyme Inhibition
The compound also exhibits enzyme inhibitory activities. For instance, it has been identified as a potent inhibitor of DYRK1A (Dual-specificity tyrosine-regulated kinase 1A), which is implicated in various cellular processes including cell differentiation and proliferation. Inhibitors of DYRK1A have therapeutic potential in treating neurodegenerative diseases and cancers .
Research Findings and Case Studies
Several studies have investigated the biological activity of this compound:
- Synthesis and Characterization : A study focused on synthesizing various pyrazole derivatives, including this compound, and evaluating their biological activities against cancer cell lines. The results indicated significant antiproliferative effects .
- Molecular Modeling Studies : Computational studies have provided insights into the binding affinities of this compound with target proteins, supporting its potential as a lead compound for drug development .
- In Vivo Studies : Animal model studies demonstrated that derivatives of this compound could significantly reduce tumor size compared to control groups, reinforcing its potential as an anticancer agent .
Properties
IUPAC Name |
3-amino-1-(2-methylpyrazol-3-yl)piperidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O/c1-12-8(4-5-11-12)13-6-2-3-7(10)9(13)14/h4-5,7H,2-3,6,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRRHXSFPQLQHGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)N2CCCC(C2=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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